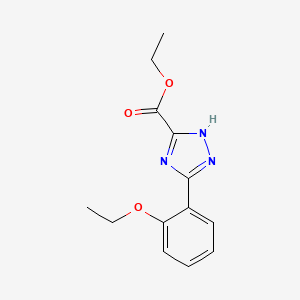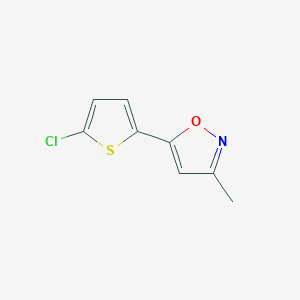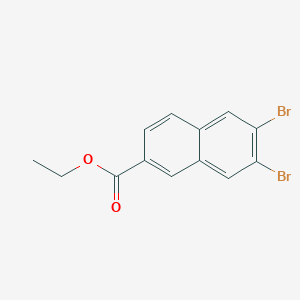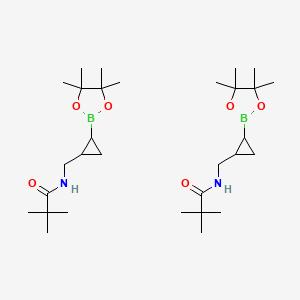
Ethyl 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an ethoxyphenyl group attached to the triazole ring, which imparts unique chemical and biological properties. The triazole ring is a five-membered ring containing three nitrogen atoms, making it a versatile scaffold in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with ethyl esters of carboxylic acids. One common method includes the reaction of 2-ethoxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
Ethyl 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials and catalysts.
Mécanisme D'action
The mechanism of action of Ethyl 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interact with DNA or proteins, disrupting their function and leading to cell death.
Comparaison Avec Des Composés Similaires
Ethyl 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:
5-(2-Hydroxyphenyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure but with a hydroxy group instead of an ethoxy group, leading to different chemical and biological properties.
5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate: Contains a methoxy group, which may affect its reactivity and biological activity.
5-(2-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylate:
This compound stands out due to its unique combination of an ethoxy group and a triazole ring, offering a distinct set of properties and applications in various fields.
Propriétés
Formule moléculaire |
C13H15N3O3 |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
ethyl 3-(2-ethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C13H15N3O3/c1-3-18-10-8-6-5-7-9(10)11-14-12(16-15-11)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,14,15,16) |
Clé InChI |
ZVLJKRIJQBMEAS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2=NNC(=N2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)

![Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13682718.png)




![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)

![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)




